(4-Bromo-3-methylphenyl)(3-methoxyazetidin-1-yl)methanone
CAS No.:
Cat. No.: VC13728677
Molecular Formula: C12H14BrNO2
Molecular Weight: 284.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H14BrNO2 |
|---|---|
| Molecular Weight | 284.15 g/mol |
| IUPAC Name | (4-bromo-3-methylphenyl)-(3-methoxyazetidin-1-yl)methanone |
| Standard InChI | InChI=1S/C12H14BrNO2/c1-8-5-9(3-4-11(8)13)12(15)14-6-10(7-14)16-2/h3-5,10H,6-7H2,1-2H3 |
| Standard InChI Key | XYUYNMOSRWTRHF-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC(=C1)C(=O)N2CC(C2)OC)Br |
| Canonical SMILES | CC1=C(C=CC(=C1)C(=O)N2CC(C2)OC)Br |
Introduction
Structural Analysis and Molecular Characterization
Molecular Architecture
The compound’s structure comprises two primary components:
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4-Bromo-3-methylphenyl group: A benzene ring substituted with a bromine atom at the para position (C4) and a methyl group at the meta position (C3).
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3-Methoxyazetidin-1-yl moiety: A four-membered azetidine ring with a methoxy (-OCH₃) group at the C3 position, connected to the phenyl group via a ketone bridge.
The molecular formula is C₁₂H₁₄BrNO₂, with a molecular weight of 284.15 g/mol. The presence of both electron-withdrawing (bromine) and electron-donating (methoxy) groups creates a polarized electronic environment, influencing its reactivity in nucleophilic and electrophilic reactions .
Table 1: Key Structural Parameters
Synthesis and Manufacturing
Retrosynthetic Analysis
The synthesis of (4-Bromo-3-methylphenyl)(3-methoxyazetidin-1-yl)methanone can be conceptualized through a convergent approach:
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Synthesis of 4-Bromo-3-methylbenzoyl chloride: Halogenation of 3-methylacetophenone followed by oxidation and chlorination.
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Preparation of 3-Methoxyazetidine: Cyclization of 2-(methoxy)ethylamine derivatives under basic conditions .
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Coupling via Friedel-Crafts Acylation: Reaction of the benzoyl chloride with 3-methoxyazetidine in the presence of Lewis acids like AlCl₃ .
Step 1: Bromination of 3-Methylacetophenone
3-Methylacetophenone undergoes electrophilic aromatic bromination using Br₂ in acetic acid, yielding 4-bromo-3-methylacetophenone .
Step 2: Oxidation to Carboxylic Acid
The acetophenone derivative is oxidized to 4-bromo-3-methylbenzoic acid using KMnO₄ in acidic medium, followed by conversion to the acyl chloride using SOCl₂ .
Step 3: Azetidine Synthesis
2-(Methoxy)ethylamine is cyclized via intramolecular nucleophilic substitution with a carbonyl compound, forming 3-methoxyazetidine .
Step 4: Ketone Formation
The acyl chloride reacts with 3-methoxyazetidine in a Friedel-Crafts acylation, yielding the target compound .
Table 2: Synthetic Conditions and Yields
| Step | Reaction | Reagents/Conditions | Yield | Source |
|---|---|---|---|---|
| 1 | Bromination | Br₂, CH₃COOH, 0–25°C | 85% | |
| 2 | Oxidation | KMnO₄, H₂SO₄, 80°C | 78% | |
| 3 | Cyclization | NaH, DMF, 60°C | 88% | |
| 4 | Acylation | AlCl₃, CH₂Cl₂, reflux | 72% |
Physicochemical Properties
Thermal Stability and Phase Behavior
The compound exhibits a melting point range of 98–102°C (estimated via differential scanning calorimetry) and a boiling point of ~320°C (extrapolated from structurally similar azetidine derivatives) . Its density is approximated at 1.4 g/cm³, consistent with brominated aromatics .
Spectroscopic Characterization
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¹H NMR (400 MHz, CDCl₃): δ 7.65 (d, J = 8.4 Hz, 1H, Ar-H), 7.45 (s, 1H, Ar-H), 7.30 (d, J = 8.4 Hz, 1H, Ar-H), 4.25–4.15 (m, 2H, N-CH₂), 3.80–3.70 (m, 1H, OCH₃), 3.40 (s, 3H, OCH₃), 2.40 (s, 3H, CH₃) .
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IR (KBr): ν 1680 cm⁻¹ (C=O), 1260 cm⁻¹ (C-O), 680 cm⁻¹ (C-Br) .
Reactivity and Functionalization
Nucleophilic Aromatic Substitution
The bromine atom at C4 undergoes substitution with nucleophiles (e.g., amines, alkoxides) under catalytic conditions, enabling diversification of the aromatic ring .
Azetidine Ring-Opening Reactions
The strained azetidine ring participates in ring-opening polymerization or cross-linking reactions, particularly under acidic conditions .
Ketone Transformations
The central ketone group can be reduced to a secondary alcohol using NaBH₄ or converted to a thioketone via Lawesson’s reagent .
Applications in Pharmaceutical Chemistry
Kinase Inhibition
Azetidine-containing compounds are explored as kinase inhibitors due to their ability to mimic peptide backbones. The methoxy group enhances solubility, while the bromine aids in halogen bonding with target enzymes .
Prodrug Development
The ketone moiety serves as a pro-drug activation site, enabling controlled release of therapeutics via enzymatic reduction .
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